molecular formula C23H15F3N4O6S B2868628 ethyl 5-(2-nitrobenzamido)-4-oxo-3-[4-(trifluoromethyl)phenyl]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate CAS No. 851951-33-2

ethyl 5-(2-nitrobenzamido)-4-oxo-3-[4-(trifluoromethyl)phenyl]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate

Cat. No.: B2868628
CAS No.: 851951-33-2
M. Wt: 532.45
InChI Key: RYLMBXYXBHRFGX-UHFFFAOYSA-N
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Description

Ethyl 5-(2-nitrobenzamido)-4-oxo-3-[4-(trifluoromethyl)phenyl]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is a heterocyclic compound featuring a thieno[3,4-d]pyridazine core substituted with a 2-nitrobenzamido group at position 5, a 4-(trifluoromethyl)phenyl moiety at position 3, and an ethyl ester at position 1.

Properties

IUPAC Name

ethyl 5-[(2-nitrobenzoyl)amino]-4-oxo-3-[4-(trifluoromethyl)phenyl]thieno[3,4-d]pyridazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15F3N4O6S/c1-2-36-22(33)18-15-11-37-20(27-19(31)14-5-3-4-6-16(14)30(34)35)17(15)21(32)29(28-18)13-9-7-12(8-10-13)23(24,25)26/h3-11H,2H2,1H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYLMBXYXBHRFGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=CC=CC=C3[N+](=O)[O-])C4=CC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15F3N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

532.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-(2-nitrobenzamido)-4-oxo-3-[4-(trifluoromethyl)phenyl]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate typically involves multi-step organic reactionsCommon reagents used in these reactions include ethyl cyanoacetate, 2-nitrobenzoyl chloride, and 4-(trifluoromethyl)phenylhydrazine .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, reaction time, and solvent choice. The use of catalysts and advanced purification techniques such as recrystallization and chromatography may also be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(2-nitrobenzamido)-4-oxo-3-[4-(trifluoromethyl)phenyl]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents such as hydrogen gas and palladium on carbon for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as ethanol, methanol, and dichloromethane are frequently used to facilitate these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can produce a variety of functionalized thienopyridazine compounds .

Scientific Research Applications

Ethyl 5-(2-nitrobenzamido)-4-oxo-3-[4-(trifluoromethyl)phenyl]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 5-(2-nitrobenzamido)-4-oxo-3-[4-(trifluoromethyl)phenyl]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The nitrobenzamido group can participate in hydrogen bonding and electrostatic interactions with biological molecules, while the trifluoromethyl group enhances the compound’s lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Differences

The compound’s closest analog, ethyl 4-oxo-5-[(3-phenylpropanoyl)amino]-3-[4-(trifluoromethyl)phenyl]-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate (), shares the thieno[3,4-d]pyridazine backbone and trifluoromethylphenyl substituent but differs in the amide side chain:

  • Target compound : 2-nitrobenzamido group at position 3.
  • Analog (): 3-phenylpropanoylamino group at position 4.

Table 1: Structural and Functional Comparison

Property Target Compound Analog ()
Amide Substituent 2-nitrobenzamido (electron-withdrawing) 3-phenylpropanoylamino (lipophilic)
Predicted LogP ~3.5 (higher polarity) ~4.2 (higher lipophilicity)
Metabolic Stability Moderate (nitro group may undergo reduction) High (stable alkyl chain)
Synthetic Accessibility Challenging (nitration step required) Simpler (amide coupling with phenylpropanoyl)
Electronic and Steric Effects
  • However, it may reduce solubility in aqueous media .
  • 3-phenylpropanoyl group: Introduces steric bulk and hydrophobic interactions, favoring membrane permeability but possibly reducing target selectivity compared to the nitro-substituted analog.

Biological Activity

Ethyl 5-(2-nitrobenzamido)-4-oxo-3-[4-(trifluoromethyl)phenyl]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. The compound's molecular formula is C₁₈H₁₅F₃N₄O₃S, and it has a molecular weight of approximately 431.40 g/mol. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a thieno[3,4-d]pyridazine core, which is known for its diverse pharmacological properties. The presence of a nitrobenzamide group and a trifluoromethylphenyl substituent enhances its reactivity and biological activity.

Structural Features

FeatureDescription
Molecular FormulaC₁₈H₁₅F₃N₄O₃S
Molecular Weight431.40 g/mol
Functional GroupsNitrobenzamide, Trifluoromethyl
Core StructureThieno[3,4-d]pyridazine

Preliminary studies suggest that this compound may interact with various biological targets, including enzymes and receptors involved in critical cellular processes. Specific interactions are yet to be fully elucidated; however, compounds within this class have been shown to modulate receptor activities and enzymatic functions.

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes related to metabolic pathways.
  • Receptor Modulation : Potential effects on receptor sites could lead to altered signaling pathways within cells.

Therapeutic Applications

Due to its structural characteristics, this compound may have potential applications in treating various conditions such as:

  • Cancer : Its ability to modulate cellular pathways could make it a candidate for cancer therapeutics.
  • Inflammatory Diseases : The compound's interaction with inflammatory mediators may provide insights into treating chronic inflammatory conditions.

Case Studies and Experimental Data

Research has indicated promising results regarding the biological activity of similar compounds within the thieno[3,4-d]pyridazine class. For instance:

  • A study demonstrated that derivatives of thieno[3,4-d]pyridazine exhibited significant inhibitory effects on certain cancer cell lines (PubMed ID: 35946897) .
  • Another investigation highlighted the potential of these compounds as herbicides by targeting specific plant metabolic pathways (PubMed ID: 28414242) .

Summary of Biological Activity Studies

Study ReferenceBiological Activity ObservedKey Findings
Enzyme inhibition in cancer cell linesSignificant reduction in cell proliferation
Herbicidal activityEffective against multiple weed species

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